![molecular formula C20H33NO B5024453 1-[6-(2,4,6-Trimethylphenoxy)hexyl]piperidine](/img/structure/B5024453.png)
1-[6-(2,4,6-Trimethylphenoxy)hexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6-(2,4,6-Trimethylphenoxy)hexyl]piperidine is an organic compound that features a piperidine ring attached to a hexyl chain, which is further connected to a trimethylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2,4,6-Trimethylphenoxy)hexyl]piperidine typically involves the reaction of 2,4,6-trimethylphenol with a suitable hexyl halide to form the intermediate 6-(2,4,6-trimethylphenoxy)hexane. This intermediate is then reacted with piperidine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[6-(2,4,6-Trimethylphenoxy)hexyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
1-[6-(2,4,6-Trimethylphenoxy)hexyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[6-(2,4,6-Trimethylphenoxy)hexyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-[6-(2,3,5-Trimethylphenoxy)hexyl]piperidine
- 1-[6-(2-Chloro-4-Methylphenoxy)hexyl]piperidine
Comparison: 1-[6-(2,4,6-Trimethylphenoxy)hexyl]piperidine is unique due to the specific positioning of the trimethyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and overall efficacy in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-[6-(2,4,6-trimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO/c1-17-15-18(2)20(19(3)16-17)22-14-10-5-4-7-11-21-12-8-6-9-13-21/h15-16H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYPHEMXBXUPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)-2-[(4-methylphenyl)amino]ethanol](/img/structure/B5024380.png)
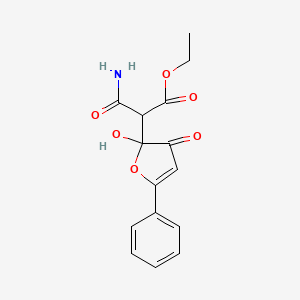
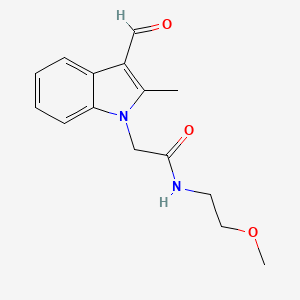

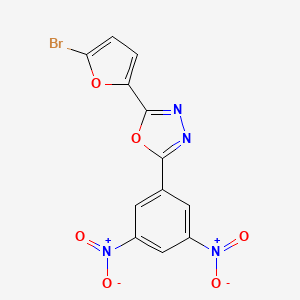
![1-(2-Chlorophenyl)-3-({1-[(4-fluorophenyl)methyl]piperidin-4-YL}methyl)urea](/img/structure/B5024409.png)
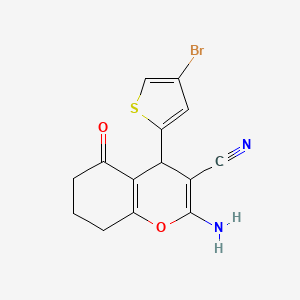
![2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methyl-3-nitrophenyl)acetamide](/img/structure/B5024427.png)
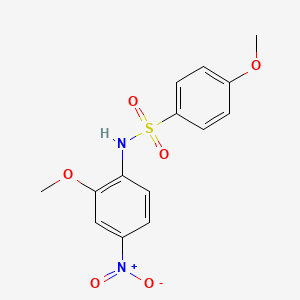
![ETHYL 3-{[(2-FLUOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5024448.png)
![[2-[(E)-[5-oxo-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-ylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B5024459.png)
![N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]isonicotinamide](/img/structure/B5024462.png)
![N-methyl-N-[3-(morpholine-4-carbonyl)phenyl]benzenesulfonamide](/img/structure/B5024467.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5024469.png)
